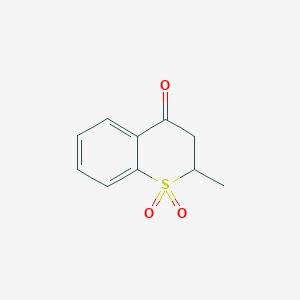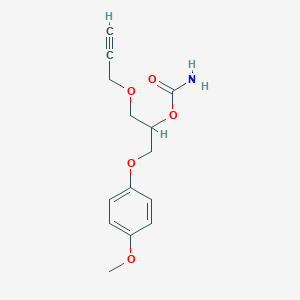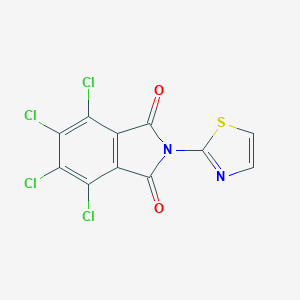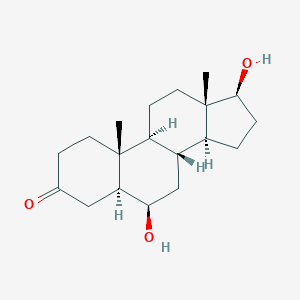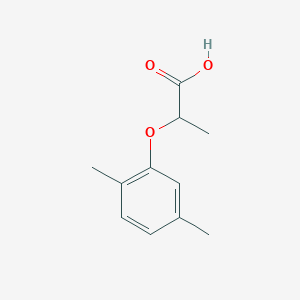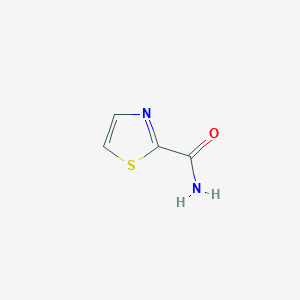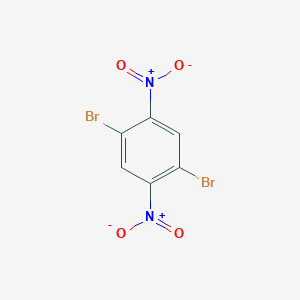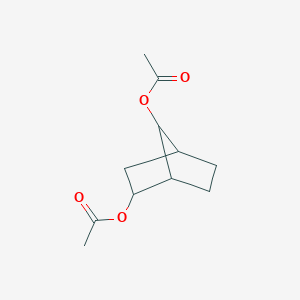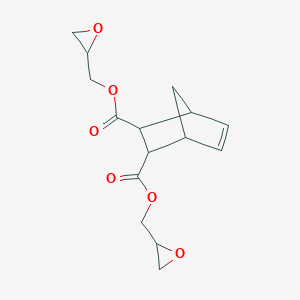
2-Bromo-1,2-dichloropropane
Vue d'ensemble
Description
2-Bromo-1,2-dichloropropane (DBCP) is a synthetic organic compound that has been widely used as a pesticide and nematicide. It was first introduced in the 1950s and was commonly used in agriculture to control nematode infestations in crops such as bananas, pineapples, and tomatoes. However, due to its harmful effects on human health and the environment, its use has been banned in many countries since the 1970s.
Mécanisme D'action
2-Bromo-1,2-dichloropropane acts as a potent alkylating agent, which means it can add an alkyl group to DNA, RNA, or proteins, leading to mutations and cell death. It can also disrupt the normal functioning of the reproductive system by damaging the testes and ovaries.
Effets Biochimiques Et Physiologiques
2-Bromo-1,2-dichloropropane has been shown to affect the levels of certain enzymes and hormones in the body, leading to changes in metabolism and reproductive function. It can also cause oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-1,2-dichloropropane can be used in laboratory experiments to study its toxicological effects on cells and tissues. However, due to its high toxicity and carcinogenicity, it must be handled with extreme care and appropriate safety measures should be taken.
Orientations Futures
Further research is needed to fully understand the mechanisms underlying the toxicological effects of 2-Bromo-1,2-dichloropropane and to develop safer alternatives for pest control. Studies should also focus on the long-term effects of exposure to 2-Bromo-1,2-dichloropropane on human health and the environment. Additionally, efforts should be made to raise awareness about the dangers of 2-Bromo-1,2-dichloropropane and to promote the use of safer and more sustainable methods of pest control.
Méthodes De Synthèse
2-Bromo-1,2-dichloropropane can be synthesized by the reaction of 1,2-dichloropropane with bromine in the presence of a catalyst such as aluminum chloride. The reaction produces 2-Bromo-1,2-dichloropropane as the main product along with some by-products.
Applications De Recherche Scientifique
2-Bromo-1,2-dichloropropane has been extensively studied for its toxicological effects on human health and the environment. It is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) and has been linked to various health problems such as infertility, cancer, and neurological disorders.
Propriétés
IUPAC Name |
2-bromo-1,2-dichloropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrCl2/c1-3(4,6)2-5/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTDPWYMNRAXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrCl2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938964 | |
| Record name | 2-Bromo-1,2-dichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.88 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,2-dichloropropane | |
CAS RN |
17759-88-5 | |
| Record name | 2-Bromo-1,2-dichloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017759885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,2-dichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



